molecular formula C10H18F2N2O2 B3392853 tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate CAS No. 1428776-52-6

tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B3392853
CAS RN: 1428776-52-6
M. Wt: 236.26
InChI Key: IHBPOBJSXPGYRH-RNFRBKRXSA-N
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Description

The compound “tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom. The tert-butyl group is attached to the carboxylate group, and the 3-amino-4-(difluoromethyl) group is attached to the pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine derivative with a tert-butyl carboxylate. The stereochemistry (3S,4R) would need to be controlled during the synthesis, which could be challenging .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, a carboxylate group, and a difluoromethyl group. The 3S,4R notation indicates the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group and the carboxylate group are likely to be reactive. The difluoromethyl group could also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amino groups could enhance its solubility in water .

Scientific Research Applications

Enantioselective Synthesis

A study by Chung et al. (2005) detailed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved a 71% overall yield for (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, highlighting the compound's utility in enantioselective synthesis, which is crucial for creating compounds with specific biological activities (Chung et al., 2005).

Influenza Neuraminidase Inhibitors

Wang et al. (2001) reported the compound as a core structure in the synthesis of potent influenza neuraminidase inhibitors. Their research led to the discovery of a potent inhibitor, demonstrating the compound's significance in medicinal chemistry for the development of antiviral drugs (Wang et al., 2001).

Structural Analysis and Characterization

Weber et al. (1995) focused on the structural analysis and characterization of a similar tert-butyl substituted pyrrolidine derivative. Their work contributes to the understanding of the molecular structure and potential reactivity of such compounds, which is essential for their application in synthesis and drug design (Weber et al., 1995).

Coupling Reactions

Wustrow and Wise (1991) described the use of a tert-butylcarbonyl pyrrolidine derivative in palladium-catalyzed coupling reactions with arylboronic acids, showcasing the compound's versatility in facilitating the synthesis of a series of tert-butyl-aryl-tetrahydropyridine carboxylates. This work illustrates the compound's utility in coupling reactions, which are fundamental processes in organic synthesis (Wustrow & Wise, 1991).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in the synthesis of other compounds or its potential as a pharmaceutical agent .

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBPOBJSXPGYRH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

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